2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide
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Description
2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H17ClN4O2S and its molecular weight is 364.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Hydrazine, carbothioamide derivatives, and their reactions with various agents for the synthesis of different derivatives have been extensively studied. For example, Darehkordi and Ghazi (2013) explored the synthesis of new classes of derivatives through reactions involving thiosemicarbazide and various chlorides, leading to the formation of compounds with potential as monomers for dendrimer synthesis (Darehkordi & Ghazi, 2013).
Coordination Compounds and Anticancer Activity
Pakhontsu et al. (2014) discussed the coordination of hydrazinecarbothioamides with copper and nickel to form compounds that showed in vitro inhibition against the growth of myeloid human leukemia HL-60 cancer cells (Pakhontsu et al., 2014).
Structural Characterization and Biological Interactions
Significant work has been done in the area of structural characterization and the study of biological interactions of related compounds. Muralisankar et al. (2016) synthesized ligands and complexes based on thiosemicarbazone and examined their interaction with DNA and proteins, showing potential for anticancer activity (Muralisankar et al., 2016).
Antiviral and Antimicrobial Activities
Compounds synthesized from reactions involving hydrazine derivatives have been evaluated for their antiviral and antimicrobial properties. For example, Sayed and Ali (2007) synthesized derivatives through reactions with hydrazine derivatives and tested them for antiviral evaluations (Sayed & Ali, 2007).
Molecular Docking and Antibacterial Activity
Bhat et al. (2022) synthesized N-substituted phenyl/cyclohexyl derivatives and evaluated them for antibacterial activity, highlighting the potential of these compounds as antimicrobials (Bhat et al., 2022).
Properties
IUPAC Name |
1-[[1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-2-18-16(24)20-19-14(22)13-4-3-9-21(15(13)23)10-11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3,(H,19,22)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIOXIWVVCOYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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